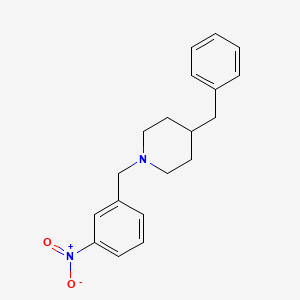![molecular formula C20H19F2N3O B5974296 2,5-difluoro-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B5974296.png)
2,5-difluoro-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-difluoro-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, JNJ-26854165, and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of JNJ-26854165 involves the inhibition of MDM2, which is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting the activity of MDM2, JNJ-26854165 can stabilize p53 and promote its activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that JNJ-26854165 can induce apoptosis in various cancer cell lines, including leukemia, breast cancer, and lung cancer. Additionally, JNJ-26854165 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, JNJ-26854165 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the significant advantages of JNJ-26854165 is its potential as a targeted therapy for cancer treatment. By specifically targeting MDM2, JNJ-26854165 can induce apoptosis in cancer cells without affecting normal cells. However, one of the limitations of JNJ-26854165 is its low solubility in water, which may affect its bioavailability and limit its use in clinical settings.
Future Directions
There are several future directions for research on JNJ-26854165, including the development of more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, further studies are needed to investigate the potential of JNJ-26854165 as a targeted therapy for other diseases, such as neurodegenerative disorders. Furthermore, the potential of JNJ-26854165 as a sensitizing agent for immunotherapy and radiotherapy should also be explored.
Synthesis Methods
The synthesis of JNJ-26854165 involves several steps, including the reaction of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid with 2,5-difluoro-N-(2-hydroxyethyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain JNJ-26854165 in its pure form.
Scientific Research Applications
JNJ-26854165 has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that JNJ-26854165 can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53.
properties
IUPAC Name |
2,5-difluoro-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O/c1-12-6-4-5-7-19(12)25-14(3)17(11-23-25)13(2)24-20(26)16-10-15(21)8-9-18(16)22/h4-11,13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAPJPCGVLDYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(C)NC(=O)C3=C(C=CC(=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5974214.png)

![2-{2-[(3-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5974217.png)
![N-methyl-5-(1-{[(2-methylbenzyl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5974225.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5974227.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B5974243.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5974246.png)

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-(2,6-diethylphenyl)-2-oxoethyl 1,2-ethanediylbis(dithiocarbamate)](/img/structure/B5974254.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5974263.png)
![5-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974266.png)

